

Tiaramide Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tiaramide**

Cat. No.: **B1203770**

[Get Quote](#)

An In-depth Examination of the Physicochemical Properties, Mechanism of Action, and Methodologies Related to the Non-Steroidal Anti-inflammatory Agent, **Tiaramide** Hydrochloride.

This technical guide provides a comprehensive overview of **Tiaramide** hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) with additional anti-allergic properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's identification, properties, and relevant experimental frameworks.

Compound Identification

Tiaramide hydrochloride is the hydrochloride salt of **Tiaramide**. It is a well-documented compound with established identifiers crucial for research and regulatory purposes.

Table 1: Compound Identification

Identifier	Value	Citation
CAS Number	35941-71-0	[1]
Parent CAS Number	32527-55-2 (Tiaramide)	[2]
Molecular Formula	C ₁₅ H ₁₉ Cl ₂ N ₃ O ₃ S	[1]
IUPAC Name	5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one;hydrochloride	[1]

A comprehensive list of synonyms for **Tiaramide** hydrochloride is provided below to aid in literature searches and material sourcing.

Table 2: Synonyms for **Tiaramide** Hydrochloride

Synonym
Solantal
Tiaramide HCl
NTA-194
RHC-2592
FK-1160
USV 2592 HCl
5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one hydrochloride

Source:[\[1\]](#)

Physicochemical and Pharmacological Properties

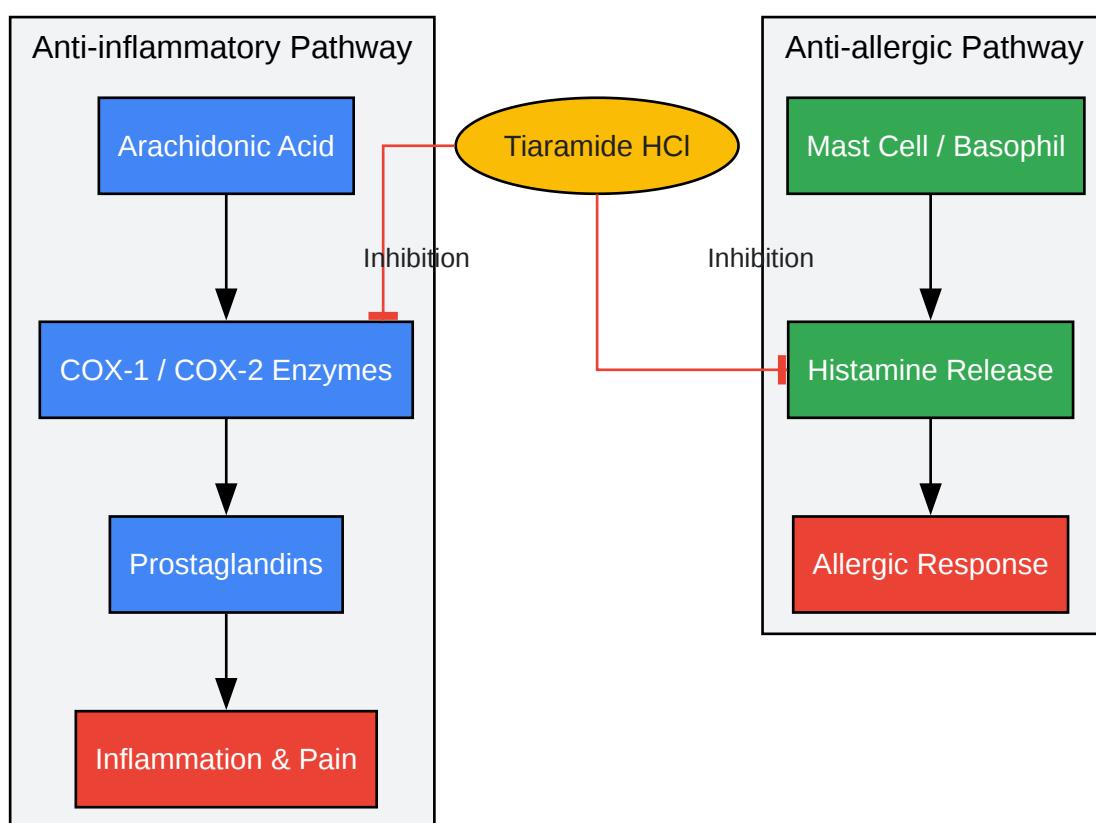
Tiaramide hydrochloride's therapeutic effects are rooted in its specific physicochemical and pharmacological characteristics.

Table 3: Physicochemical Properties

Property	Value	Citation
Molecular Weight	392.3 g/mol	[1]
Appearance	Light yellow to yellow solid	[3]
Solubility	DMSO: 125 mg/mL (318.63 mM)	[3]
Storage	4°C, sealed storage, away from moisture	[3]

Table 4: Pharmacological Data

Parameter	Value	Citation
Pharmacological Class	Anti-Inflammatory Agents, Non-Steroidal; Bronchodilator Agents	[1] [2]
Mechanism of Action	Cyclooxygenase (COX) Inhibitor; Histamine Release Inhibitor	[1] [4]
IC ₅₀ (COX-1)	Data not available in the searched literature.	
IC ₅₀ (COX-2)	Data not available in the searched literature.	


Mechanism of Action

Tiaramide hydrochloride exhibits a dual mechanism of action, contributing to its efficacy as both an anti-inflammatory and anti-allergic agent.[\[1\]](#)[\[4\]](#)

- Anti-inflammatory Action: As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes. By blocking COX,

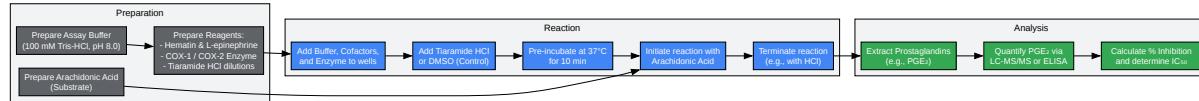
Tiaramide hydrochloride prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

- Anti-allergic/Anti-anaphylactic Action: **Tiaramide** hydrochloride has been shown to inhibit the immunologic release of histamine from mast cells and basophils.[4] This action is distinct from its COX inhibition and contributes to its effectiveness in managing allergic conditions like asthma.[5][6] It has also been suggested to possess calcium antagonistic activity.[6]

[Click to download full resolution via product page](#)

Figure 1: Dual mechanism of action of **Tiaramide** hydrochloride.

Experimental Protocols


Detailed experimental protocols are essential for reproducible research. While specific, published step-by-step protocols for the synthesis and HPLC analysis of **Tiaramide** hydrochloride were not identified in the performed literature search, representative methodologies for key pharmacological assays are provided below.

Synthesis of Tiaramide Hydrochloride

A detailed, step-by-step experimental protocol for the synthesis of **Tiaramide** hydrochloride is not readily available in the public domain literature. The synthesis would likely involve the coupling of a 5-chloro-benzothiazolinone derivative with an activated N-(2-hydroxyethyl)piperazine acetyl group, followed by conversion to the hydrochloride salt. Researchers would need to refer to patent literature or develop a synthetic route based on analogous structures.

Cyclooxygenase (COX) Inhibition Assay (Representative Protocol)

This protocol describes a general method to determine the inhibitory activity of a compound like **Tiaramide** hydrochloride against COX-1 and COX-2.

[Click to download full resolution via product page](#)

Figure 2: General workflow for a COX inhibition assay.

Methodology:

- Reagent Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0). Prepare stock solutions of co-factors (e.g., 100 μ M hematin, 40 mM L-epinephrine) and the substrate (arachidonic acid). Prepare serial dilutions of **Tiaramide** hydrochloride in a suitable solvent (e.g., DMSO).
- Enzyme Reaction: In reaction tubes, mix the assay buffer with the co-factors.

- Enzyme Addition: Add a specific amount of COX-1 or COX-2 enzyme (e.g., ~1 unit) to the tubes and incubate for 2 minutes at room temperature.
- Inhibitor Addition: Add a small volume of the **Tiaramide** hydrochloride dilution (or DMSO for the negative control) to the enzyme solution. Pre-incubate the mixture at 37°C for 10 minutes.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of approximately 5 µM.
- Reaction Termination: After a set time (e.g., 2 minutes), terminate the reaction by adding an acid, such as 2.0 M HCl.
- Quantification: The product of the reaction (e.g., Prostaglandin E₂) is then extracted and quantified using a suitable method like LC-MS/MS or an ELISA kit.
- Data Analysis: The percentage of inhibition for each concentration of **Tiaramide** hydrochloride is calculated relative to the control. The IC₅₀ value is determined by plotting the inhibition curve.

Histamine Release Assay (Representative Protocol)

This protocol outlines a general procedure for measuring the inhibition of histamine release from mast cells, as has been described for **Tiaramide** hydrochloride.[\[4\]](#)

Methodology:

- Mast Cell Isolation: Isolate peritoneal mast cells from a suitable animal model (e.g., rats) through peritoneal lavage. Purify the mast cells using a density gradient centrifugation method.
- Cell Incubation: Resuspend the purified mast cells in a buffered salt solution (e.g., Tyrode's buffer) containing calcium.
- Inhibitor Pre-incubation: Incubate aliquots of the mast cell suspension with various concentrations of **Tiaramide** hydrochloride or a vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.

- Histamine Release Stimulation: Induce histamine release by adding a secretagogue, such as compound 48/80 or an appropriate antigen for sensitized cells.
- Termination: Stop the release reaction by placing the tubes on ice and centrifuging to pellet the cells.
- Histamine Quantification: Collect the supernatant. The amount of histamine released into the supernatant is measured using a sensitive method, such as a fluorometric assay involving condensation with o-phthalaldehyde (OPT) or a specific ELISA kit.
- Data Analysis: Calculate the percentage inhibition of histamine release for each **Tiaramide** hydrochloride concentration compared to the control. Determine the IC₅₀ value from the resulting dose-response curve.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated stability-indicating RP-HPLC method for the routine analysis or impurity profiling of **Tiaramide** hydrochloride is not described in the searched literature. Development of such a method would typically involve screening various C8 or C18 columns, optimizing a mobile phase (e.g., mixtures of acetonitrile or methanol with buffered aqueous solutions), and selecting an appropriate detection wavelength based on the compound's UV spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tiaramide Hydrochloride | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tiaramide | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiallergic activity of tiaramide (RHC 2592-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A trial of tiaramide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pharmacological aspects on the antiasthmatic activity of tiaramide-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tiaramide Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203770#tiaramide-hydrochloride-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com